Mercuric chloride
Overview
Description
Anti-Crown Chemistry: Synthesis and Structure
The synthesis of (9)mercuracarborand-3, a compound containing mercuric chloride, was achieved through the reaction of mercuric acetate with closo-1,2-Li2-1,2-C2B10H10, yielding a 60% success rate. The molecular structure of this compound was elucidated using multinuclear NMR spectroscopy and X-ray crystallography, revealing its crystallization in the monoclinic space group. The chloride ion complex of this compound was further studied, showing complexation behavior in acetone as observed by 199Hg NMR spectroscopy .
Mercuric Chloride Induced Proteins
Mercuric chloride treatment on Phaseolus vulgaris leaves resulted in the synthesis of new soluble proteins, which were partially purified and characterized. These proteins showed molecular weights ranging from 17,000 to 32,000 and were found to be induced by both mercuric chloride treatment and Alfalfa Mosaic Virus infection. The study provided insights into the biochemical and serological properties of these proteins .
Toxicity in Liver and Hepatocytes
Mercuric chloride exhibits toxicity in rat liver mitochondria and isolated hepatocytes. It impairs the phosphorylation system, uncouples mitochondrial respiration, and leads to a decrease in mitochondrial membrane potential. In hepatocytes, mercuric chloride causes cell death, depletes intracellular glutathione, and disrupts the balance of intracellular ATP, ADP, and AMP levels, which can explain the lethal hepatocyte injury .
Phospholipid Hydrolysis and Cell Death
Mercuric chloride acts as a calcium-mimetic agent, stimulating phospholipid hydrolysis and prostaglandin release in mouse fibroblasts. This response is similar to that stimulated by Ca2+ and suggests that mercuric ions may activate calcium-dependent enzymes, leading to cell death .
Immunoglobulin E-dependent Mediator Release
In human basophils, mercuric chloride enhances the release of proinflammatory mediators in response to IgE-dependent stimulation. Although not inducing mediator secretion alone, it significantly potentiates the release of histamine, LTC4, IL-4, and IL-13. This suggests that mercuric chloride could exacerbate allergic disorders and promote a Th2-cytokine profile .
Cyclization of Alkynedithioacetals
Mercuric chloride and iodide mediated cyclization of tethered alkynedithioacetals provides a general route to synthesize five- and six-membered carbocycles and heterocycles. The regioselectivity of the cyclization can be tuned by the substitution at the alkyne terminus, with unsubstituted alkynedithioacetals favoring the formation of six-membered rings .
Spectrophotometric Determination of Chloride
A spectrophotometric method using mercuric thiocyanate has been established for determining small amounts of chloride. This method adheres to Beer's law for certain concentration ranges and requires careful temperature control for accuracy. The colored solution produced is stable, and the method has few interfering substances due to its operation in an acid medium .
Reaction with Plasmalogen
Mercuric chloride reacts with plasmalogen's enol-ether double bond to form a mercury-organic compound. This reaction is significant for understanding the catalysis of mercuric chloride in the Feulgen-Voit-Schiff identification of plasmalogen .
Acute Intranasal Intoxication Case Report
A case report details an accidental intranasal intoxication with mercuric chloride, mistaken for cocaine. The patient experienced severe local symptoms and renal dysfunction, requiring chelation therapy and hemodialysis. The treatment led to a normalization of renal function and a decrease in urine mercury levels .
Purification and Growth of Mercurous Chloride Crystals
Mercurous chloride (Hg2Cl2) has been identified as a candidate for optical signal processing devices due to its unique properties. Techniques for purifying and growing single crystals of this compound have been developed, involving repeated sublimation and moisture control to minimize oxidation and contamination. The resulting colorless crystals exhibited reduced light scattering .
Scientific Research Applications
Preservation in Marine Chemistry
Mercuric chloride is used as a preservative for natural water samples in marine chemistry. It helps maintain sample stability for subsequent analysis, contributing to more accurate nutrient determination (Kirkwood, 1992).
Control of Infestations in Collections
Historically, mercuric chloride was employed to control insect and fungal infestations in natural history collections. Its extensive use in herbarium collections is documented, alongside protocols for handling and cleaning mercuric chloride-contaminated cabinets (Fallon et al., 2016).
Clinical Chemistry Analysis
In clinical chemistry, mercuric chloride is utilized in the assay of serum chloride using semiautomated discrete analyzers. This application emphasizes its role in rapid and precise biochemical analyses (Levinson, 1976).
Environmental Toxicology
Mercuric chloride's impact on rat liver mitochondria and hepatocytes has been explored, providing insights into its toxicological profile and effects on cellular bioenergetics (Palmeira & Madeira, 1997).
Soil Science
In soil science, the influence of mercuric chloride on the sorptive behavior of herbicides in soil is studied. It's shown to affect soil's capacity to retain herbicides, indicating its role in environmental xenobiotic fate studies (Stephens et al., 2002).
Sequestration of Mercury in Museums
Research has focused on using elemental selenium nanospheres to sequester elemental mercury vapor released from mercuric chloride-treated herbarium specimens, addressing health risks in museum environments (Fellowes et al., 2011).
Catalyst in Industrial Production
Mercuric chloride is used in industrial processes, such as in the production of vinyl chloride. Its applications in improving the spreadable life and reducing production costs in PVC resin manufacturing are notable (Wangjun Guo, 2002).
Safety And Hazards
Mercuric chloride is highly toxic and corrosive5. It is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, suspected of causing genetic defects, suspected of damaging fertility, and may cause respiratory irritation5. It is also very toxic to aquatic life with long-lasting effects6.
properties
IUPAC Name |
dichloromercury | |
---|---|---|
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InChI |
InChI=1S/2ClH.Hg/h2*1H;/q;;+2/p-2 | |
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InChI Key |
LWJROJCJINYWOX-UHFFFAOYSA-L | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Hg]Cl | |
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Molecular Formula |
HgCl2, Cl2Hg | |
Record name | MERCURIC CHLORIDE | |
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Record name | MERCURIC CHLORIDE | |
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Molecular Weight |
271.50 g/mol | |
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Physical Description |
Mercuric chloride appears as an odorless white crystalline solid. Density 5.4 g / cm3. Melting point 277 °C. Slightly volatile at ordinary temperatures. Can be sublimed unchanged. Corrosive to the mucous membranes. Toxic by inhalation (dusts, etc.), ingestion, and skin absorption. Used in photography, disinfectants, wood preservatives, fungicides., White solid; [CHRIS], WHITE CRYSTALS OR POWDER. | |
Record name | MERCURIC CHLORIDE | |
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Boiling Point |
576 °F at 760 mmHg (EPA, 1998), 302 °C | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), 6.9 g/100 cc water @ 20 °C, 48 G/100 CC WATER @ 100 °C, 33 G/100 CC ALCOHOL @ 25 °C, 4 G/100 CC ETHER, For more Solubility (Complete) data for MERCURIC CHLORIDE (9 total), please visit the HSDB record page., Solubility in water, g/l at 20 °C: 69 (moderate) | |
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Density |
5.44 at 77 °F (EPA, 1998) - Denser than water; will sink, 5.6 @ 20 °C, 5.4 g/cm³ | |
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Vapor Density |
9.8 g/cu cm | |
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Vapor Pressure |
1 mmHg at 277.16 °F (EPA, 1998), 1 MM HG @ 136.2 °C, Vapor pressure, Pa at 20 °C: 0.1 | |
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Mechanism of Action |
Unilateral nephrectomy induces a dramatic change in single-kidney structure and function. Therefore, the effects of nephrotoxins may be altered. To evaluate this possibility, mercuric chloride (2 mg/kg, subcutaneous was given to male, Sprague-Dawley rats 2 days following either unilateral nephrectomy or sham surgery. Nonoliguric acute renal failure developed and was qualitatively similar in both groups. Glomerular filtration rate reached a nadir on day 2 and was reduced to a greater extent in the unilateral nephrectomy group. Furthermore, recovery of glomerular filtration was slower and occurred to lesser extent by day 10 in the animals subjected to unilateral nephrectomy. Evidence of significant tubular dysfunction was present during the acute phase in both groups, as reflected by changes in the fractional excretion of sodium or lysozyme. Persistent tubular dysfunction was noted on day 10 in both the sham and unilateral nephrectomy groups, but the degree of dysfunction was greater in the unilateral nephrectomy animals. The in vitro uptake of organic ions by renal cortical slices was reduced 24 hr following the injection of mercuric chloride although no difference was seen between the experimental groups. Merury content within renal cortex was not increased in the unilateral nephrectomy group at 1 or 3 hr but was higher 24 hr postinjection. Total urinary mercury excretion during the first day was not altered by unilateral nephrectomy although single-kidney excretion was increased dramatically., Six day old rats were treated subcutaneously with the proximal tubule toxicant mercuric chloride (1 or 3.2 mg/kg) or saline. Twenty four hours later, when evidence of mercury nephrotoxicity is detectable, creatinine clearance, and the fractonal excretion of water and various components of the filtrate were determined using a 2 hr clearance priod immediately after injection of a diuretic. The effects of mercury (3.2 mg/kg) were consistent with its ability to cause acute renal failure and proximal tubular necrosis and also indicated an apparent disruption of the cycling of urea in the nephron. A decrease in the fractional excretion of water, combined sodium and potassium and total osmotic solutes indicated that the diuretic response tho acetazolamide was markedly attenuated in the mercuric chloride-treated pups whereas the responses to furosemide, chlorothiazide and amiloride were not altered by mercury treatment., Cultures of some aerobically grown strains of Salmonella typhimurium and Escherichia coli contain up to 24 uM extracellular glutathione ... in addition to having intracellular glutathione concentrations in the millimolar range. The addition of 26 uM glutathione to cultures of S typhimurium strain TA1534 partially protected the bacteria from the toxic effects causing growth delay by 54 uM N-methyl-N'-nitro-N-nitrosoguanidine. ... The addition of micromolar glutathione to cultures of an Escherichia coli glutathione strain protected the cells from growth inhibition by micromolar concentrations of mercuric chloride, methyl mercuric chloride, silver nitrate, cisplatin, cadmium chloride, cadmium sulfate, and iodoacetamide. In the cases of mercuric chloride, cisplatin, N-methyl-N'nitro-nitorsoguanidine, silver nitrate, and iodoacetamide, reaction products with glutathione were detected by paper chromatography., As manifest by tubular collapse and the virtual absence of flow into the glomerulotubular junction, filtration in most nephrons (SNGFR) of rats poisoned with 9 mg/kg body wt mercuric chloride 16 to 28 hours earlier was virtually absent. Arterial colloid osmotic pressure and Bowman's space pressure were modestly depressed (p < 0.05) and mean blood pressure was reduced from 115 +/- mm mercury (SEM) to 97 +/- 1 mm mercury (p < 0.001). Glomerular capillary hydraulic pressure (Pg), 25.6 +/- 1.3 mm mercury was some 24 mm mercury lower than control (p < 0.001) and yielded a net afferent effective filtration pressure (Pnet) of 4.1 +/- 1.2 mm mercury. Excluding three rats with values greater than 10 mm mercury net afferent effective filtration pressure averaged 2.0 +/- 0.9 mm mercury (n= 7 rats) versus 20.0 +/- 1.8 mm mercury in controls (n= 10, p < 0.001), the former being statistically almost indistinguishable from 0 mm mercury and barely able to support any filtration. This decrease in Hg was caused by a major increase in preglomerular resistance and a reciprocal fall in efferent arteriolar resistance, the preglomerular resistance/efferent arteriolar resistance ratio of 7.2 +/- 0.8 being four fold higher than control (p < 0.001). Renocortical blood flow was not different from control (p > 0.2)., For more Mechanism of Action (Complete) data for MERCURIC CHLORIDE (11 total), please visit the HSDB record page. | |
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Impurities |
Mercurous chloride | |
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Product Name |
Mercuric Chloride | |
Color/Form |
Colorless rhombic crystals or white powder, White crystal or powder, White orthombic crystals | |
CAS RN |
7487-94-7 | |
Record name | MERCURIC CHLORIDE | |
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Melting Point |
529 °F (EPA, 1998), 277 °C, 276 °C | |
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